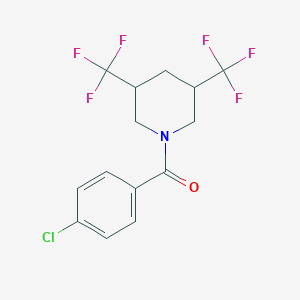
1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4-chlorobenzoyl group and two trifluoromethyl groups
Preparation Methods
The synthesis of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common method includes the acylation of a piperidine derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The trifluoromethyl groups can be introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide under specific conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Scientific Research Applications
1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. For example, docking studies suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine can be compared with other piperidine derivatives and compounds containing trifluoromethyl groups:
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure but differ in their substitution patterns and biological activities.
Trifluoromethyl-substituted compounds: These compounds are known for their enhanced stability and lipophilicity, which can improve drug-like properties.
Similar compounds: Examples include 1-(4-chlorobenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide and other piperidine-based molecules with varying substituents.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)piperidin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF6NO/c15-11-3-1-8(2-4-11)12(23)22-6-9(13(16,17)18)5-10(7-22)14(19,20)21/h1-4,9-10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFFIYCFUVRVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone](/img/structure/B2567234.png)
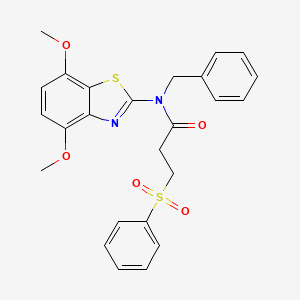
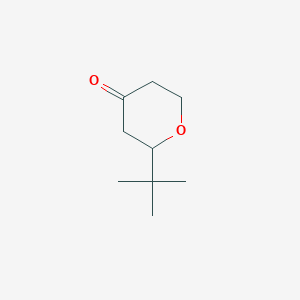


![Methyl 2-amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2567241.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2567243.png)

![3-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2567246.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2567250.png)
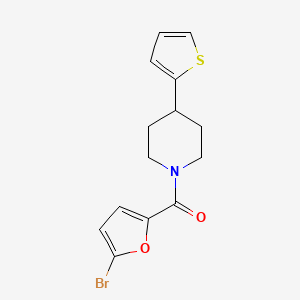
![N-(3,4-difluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2567252.png)
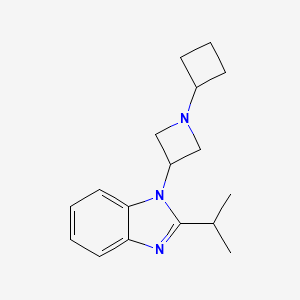
![3-[(7-Chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2567254.png)
